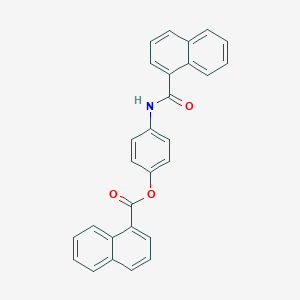

4-(1-Naphthoylamino)phenyl 1-naphthoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H19NO3 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

[4-(naphthalene-1-carbonylamino)phenyl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C28H19NO3/c30-27(25-13-5-9-19-7-1-3-11-23(19)25)29-21-15-17-22(18-16-21)32-28(31)26-14-6-10-20-8-2-4-12-24(20)26/h1-18H,(H,29,30) |

InChI Key |

LSUDNLYCBHRETO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(1-Naphthoylamino)phenyl 1-Naphthoate (B1232437)

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into a series of simpler precursors. For 4-(1-Naphthoylamino)phenyl 1-naphthoate, the analysis focuses on the two key functional groups: the amide and the ester bonds. This leads to two primary strategic disconnections.

The first strategic disconnection targets the amide bond. Cleavage of the N-C(O) bond suggests two precursor molecules: 1-naphthoic acid (or a more reactive derivative like 1-naphthoyl chloride) and 4-aminophenyl 1-naphthoate. The forward reaction, an acylation of the amine, is a common and high-yielding method for amide bond formation. researchgate.net This pathway necessitates the prior synthesis of the aminophenyl ester intermediate.

A further disconnection of the intermediate, 4-aminophenyl 1-naphthoate, at its ester linkage reveals the three fundamental building blocks for this synthetic route: two equivalents of 1-naphthoic acid and one equivalent of 4-aminophenol (B1666318).

Retrosynthetic Path A: Amide Disconnection First

Alternatively, the initial disconnection can be made at the ester bond. Cleavage of the phenyl C-O(CO) bond points to 1-naphthoic acid (or its acyl chloride derivative) and 4-(1-naphthoylamino)phenol as the immediate precursors. The forward synthesis would involve the esterification of the phenol (B47542) with the naphthoyl chloride.

Subsequent disconnection of the amide bond in the 4-(1-naphthoylamino)phenol intermediate again leads back to 1-naphthoic acid and 4-aminophenol. Both retrosynthetic pathways ultimately identify the same core starting materials, highlighting their central importance in the synthesis of the target molecule.

Retrosynthetic Path B: Ester Disconnection First

Synthesis of Naphthalene (B1677914) Carboxylic Acid Precursors

The viability of the synthesis of this compound is heavily dependent on the efficient preparation of its naphthalene-based precursor, 1-naphthoic acid.

1-Naphthoic acid, an aromatic carboxylic acid, can be synthesized through various methods, ranging from classical organometallic reactions to modern catalytic approaches. wikipedia.org

Classical Methods:

Grignard Reaction: A well-established method involves the carboxylation of the Grignard reagent formed from 1-bromonaphthalene. wikipedia.orgorgsyn.org This involves reacting 1-bromonaphthalene with magnesium metal to form 1-naphthylmagnesium bromide, which is then treated with carbon dioxide to yield 1-naphthoic acid after acidic workup. orgsyn.org

Oxidation: The oxidation of 1-substituted naphthalenes, such as 1-methylnaphthalene or 1-naphthaldehyde, using strong oxidizing agents like potassium permanganate or chromic acid, is a traditional route. guidechem.com

Nitrile Hydrolysis: Another classical approach is the hydrolysis of 1-naphthonitrile, which can be performed under basic conditions using reagents like sodium hydroxide (B78521) in alcohol at elevated temperatures. prepchem.com

Modern Methods:

C-H Activation: More recent strategies employ transition metal catalysis for C-H activation. For instance, ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids with alkynes can produce multisubstituted 1-naphthoic acids under aerobic conditions. acs.org

Direct Carboxylation: A novel method involves the direct synthesis from naphthalene and carbon dioxide using a Lewis acid catalyst, such as aluminum chloride, under pressure. google.com This approach is advantageous as it utilizes readily available starting materials.

Oxidative Cleavage: A modern synthetic route involves the oxidation of 1-acetonaphthone using reagents like iodine and tert-butyl hydroperoxide (TBHP) in a suitable solvent. chemicalbook.com

| Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Grignard Carboxylation | 1-Bromonaphthalene | Mg, CO2 | 68-70% | orgsyn.org |

| Nitrile Hydrolysis | 1-Naphthonitrile | NaOH, Alcohol | ~Quantitative | prepchem.com |

| Oxidation of Acetonaphthone | 1-Acetonaphthone | I2, TBHP, DMSO | 84% | chemicalbook.com |

| Direct Carboxylation | Naphthalene | Lewis Acid, CO2 | 40% | google.com |

| Ru-catalyzed Annulation | Phthalic Acid, Alkyne | Ru catalyst, Air | ~82% | acs.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ability to introduce various functional groups onto the naphthalene ring is crucial for synthesizing derivatives of the target compound. While traditional electrophilic aromatic substitution on naphthalene can be difficult to control regioselectively, modern methods offer more precise control. researchgate.net

Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of naphthalenes. nih.govresearchgate.net By using directing groups, specific C-H bonds can be targeted for reactions like alkylation, olefination, or arylation. For example, ruthenium- and rhodium-based catalysts have been employed to achieve functionalization at various positions of the naphthalene scaffold, which would be otherwise difficult to access. acs.orgrsc.org The choice of the directing group and the metal catalyst is crucial for determining the site of functionalization. researchgate.net These strategies allow for the synthesis of specifically substituted naphthoic acids, which can then be used to create a diverse range of analogs of the target molecule. nih.gov

Synthesis of Substituted Phenylamine Intermediates

The conventional industrial synthesis of 4-aminophenol involves the reduction of 4-nitrophenol, which is typically produced by the nitration of phenol. Another common method is the catalytic hydrogenation of nitrobenzene, which can rearrange to 4-aminophenol under acidic conditions. chemicalbook.com

More environmentally friendly or "green" approaches are also being explored. One such method is the direct amination of hydroquinone using various aminating agents like ammonium hydroxide or hydrazine. digitellinc.com This route is of interest as hydroquinone can potentially be derived from biomass. digitellinc.com

Furthermore, a wide variety of substituted 4-aminophenol derivatives can be synthesized to be used as intermediates for producing analogs of the target compound. nih.gov These syntheses often start from 4-aminophenol and involve reactions such as N-alkylation or the formation of Schiff bases, followed by reduction. chemcess.comnih.gov

| Method | Starting Material | Key Reagents | Product | Reference |

| Catalytic Hydrogenation | Nitrobenzene | Noble Metal Catalyst, Acid | 4-Aminophenol | chemicalbook.com |

| Amination | Hydroquinone | Ammonium Hydroxide | 4-Aminophenol | digitellinc.com |

| N-Methylation | 4-Aminophenol | Methyl Halide | 4-(N-Methylamino)phenol | chemcess.com |

| Acetylation | 4-Aminophenol | Acetic Anhydride | 4-Hydroxyacetanilide (Paracetamol) | chemcess.com |

| Schiff Base Formation | 4-Aminophenol | Aldehyde/Ketone | Imines | nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Amination Reactions for Aromatic Systems

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial functional handle for subsequent reactions, such as amide bond formation. A variety of methods exist for this purpose, ranging from classical approaches to modern, metal-catalyzed processes.

One common strategy involves the amination of aryl halides (F, Cl, Br, I) through nucleophilic aromatic substitution (SNAr) or transition-metal-free reactions. acs.orgresearchgate.net For instance, a base-promoted amination of various aryl halides has been developed using sources like dimethylformamide (DMF) or other amines, yielding the desired aminoarenes in good to excellent yields. acs.orgresearchgate.net The reactivity of the aryl halide in such systems can vary, with one study finding an order of I > Br ≈ F > Cl. acs.org Other advanced methods include copper-catalyzed Ullmann-type cross-coupling reactions and rhodium-catalyzed aminations, which offer mild conditions and broad functional group tolerance. organic-chemistry.org

More direct approaches involve the C–H amination of arenes, which avoids the need for pre-functionalized starting materials like aryl halides. researchgate.net These reactions provide an efficient pathway to aminoarenes. researchgate.net For example, direct amination can be achieved using photolytically-generated aminium radicals from N-chloroamines, a method that is tolerant of various functional groups. whiterose.ac.uk

Selective Functionalization of Phenyl Rings

Controlling the position of substituents on a phenyl ring—a concept known as regioselectivity—is paramount for the synthesis of specific isomers. The phenyl group, a hexagonal planar ring of six carbon atoms, can be functionalized at the ortho (1,2), meta (1,3), or para (1,4) positions relative to an existing substituent. wikipedia.org

The inherent electronic properties of substituents already present on the ring dictate the position of subsequent functionalization. For precursors like phenols, the hydroxyl group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. nih.gov This high reactivity can, however, present challenges in achieving selectivity. nih.gov The direct C–H functionalization of unprotected phenols is an area of active research, aiming to develop methods that can selectively target specific C–H bonds without the need for protecting groups. nih.gov Strategies have been developed for para-selective allylic alkylation and meta-selective C–H arylation of phenols, showcasing the ongoing advancements in controlling reactivity. nih.gov

Formation of the Amide Linkage: Naphthoylamino Moiety Construction

The formation of the amide bond between the 4-aminophenyl moiety and a 1-naphthoyl group is a critical step in the synthesis of the target molecule. This transformation is typically achieved by activating the carboxylic acid of 1-naphthoic acid to make it susceptible to nucleophilic attack by the amino group.

Peptide Coupling Reagents and Their Mechanisms (e.g., Carbodiimides, Hydroxybenzotriazole)

Peptide coupling reagents are chemical agents designed to facilitate the formation of amide bonds efficiently and with minimal side reactions. creative-peptides.com They work by activating the carboxyl group of a carboxylic acid, making it more reactive toward an amine. creative-peptides.com

Carbodiimides , such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used condensing agents. creative-peptides.combachem.com The mechanism involves the carboxylic acid adding to the C=N double bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond and a urea byproduct (e.g., dicyclohexylurea in the case of DCC). peptide.com While effective, the use of carbodiimides alone can lead to side reactions and racemization (loss of stereochemical purity) if the carboxylic acid has a chiral center. peptide.com

To mitigate these issues, additives are frequently used in conjunction with carbodiimides. bachem.com1-Hydroxybenzotriazole (HOBt) is a common and highly effective additive. nbinno.com HOBt intercepts the O-acylisourea intermediate to form an active ester. creative-peptides.comyoutube.com This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to a more efficient and cleaner reaction with suppressed racemization. creative-peptides.comnbinno.com The combination of a carbodiimide and HOBt is a robust system for peptide bond formation. nbinno.comyoutube.com

Other classes of coupling reagents include phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which also activate carboxylic acids to form active esters, often with high efficiency. creative-peptides.combachem.com

| Reagent Class | Examples | Mechanism of Action | Key Advantages |

| Carbodiimides | DCC, EDCI, DIC | Forms a highly reactive O-acylisourea intermediate with the carboxylic acid. peptide.com | Effective condensation agents; EDCI and its byproduct are water-soluble, simplifying purification. creative-peptides.com |

| Benzotriazole Additives | HOBt, HOAt | Intercepts activated intermediates to form active esters, preventing side reactions. creative-peptides.com | Suppresses racemization, improves reaction yield and purity. creative-peptides.comnbinno.com |

| Aminium/Uronium Salts | HBTU, HATU | Directly activate carboxyl groups to form active esters. creative-peptides.com | High coupling efficiency, reduces byproduct formation. creative-peptides.com |

| Phosphonium Salts | BOP, PyBOP | Converts carboxylic acids into activated esters. | Non-toxic version of BOP (PyBOP) available; effective for solid-phase synthesis. bachem.com |

Optimization of Reaction Conditions for Amide Bond Efficiency and Selectivity

Achieving high yield and purity in amide bond formation requires careful optimization of several reaction parameters. The choice of solvent, temperature, stoichiometry of reagents, and the specific coupling agent all play crucial roles.

Coupling Reagent Combination : A systematic investigation into amide bond formation found that a combination of EDC, 1-hydroxy-7-azabenzotriazole (HOAt), and N,N'-diisopropylethylamine (DIPEA) provided high conversion rates for a diverse range of carboxylic acids. acs.org

Temperature : The reaction temperature must be controlled to balance reaction rate with the stability of intermediates and the prevention of side reactions. For many coupling reactions, temperatures between 20°C and 50°C are considered ideal. bdmaee.net

Solvent : The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or dichloromethane (DCM) are commonly used as they effectively dissolve the reactants.

Base : In reactions involving aminium or phosphonium salts, a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) is required. bachem.com The choice and amount of base can be critical, especially for preventing racemization. bachem.com

Catalysts : Additives like 4-(Dimethylamino)pyridine (DMAP) can be used in catalytic amounts to accelerate the reaction, particularly in sterically hindered systems. bdmaee.net

For example, a study on the synthesis of gallic acid amides utilized carbodiimide-mediated coupling, demonstrating the broad applicability of these optimized conditions. researchgate.net

Formation of the Ester Linkage: Phenyl Naphthoate Moiety Construction

The final key step in assembling this compound is the formation of an ester bond between the phenolic hydroxyl group of the N-(4-hydroxyphenyl)-1-naphthamide intermediate and a second molecule of 1-naphthoic acid.

Esterification Methodologies for Phenolic Hydroxyl Groups

Phenols are generally less nucleophilic than aliphatic alcohols, and their direct esterification with carboxylic acids is often slow and inefficient. libretexts.org Therefore, more reactive derivatives of the carboxylic acid are typically employed.

A common and effective method is to react the phenol with a more electrophilic acylating agent, such as an acyl chloride (e.g., 1-naphthoyl chloride) or an acid anhydride . libretexts.org This reaction is often performed in the presence of a base, such as pyridine or aqueous sodium hydroxide (the Schotten-Baumann reaction), which deprotonates the phenol to form the more nucleophilic phenoxide ion. libretexts.org The phenoxide then readily attacks the acyl chloride, leading to the formation of the phenyl ester. libretexts.org

Other methodologies include:

Mitsunobu Reaction : This method allows for the condensation of a phenolic acid with a phenolic alcohol in a single step using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP). researchgate.net

Carbodiimide Coupling : Similar to amide formation, coupling agents like DCC can be used to form esters, often with the addition of a catalyst like DMAP. peptide.com

Chemoselective Esterification in the Presence of Amide Functionality

The synthesis of this compound from a precursor like 4-aminophenol presents a significant challenge in chemoselectivity. The 4-aminophenol starting material possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is intrinsically more nucleophilic than the hydroxyl group, meaning it will react preferentially with an acylating agent. Therefore, a direct, one-step synthesis is unlikely to yield the desired product selectively.

The logical synthetic pathway involves a two-step process. First, the more nucleophilic amino group of 4-aminophenol is acylated using 1-naphthoyl chloride to form the stable amide intermediate, 4-(1-Naphthoylamino)phenol. This reaction leverages the higher reactivity of the amine to ensure selective N-acylation.

The second, and crucial, step is the chemoselective O-acylation (esterification) of the phenolic hydroxyl group in the 4-(1-Naphthoylamino)phenol intermediate, which must be accomplished without disturbing the existing amide bond. The selective esterification of a hydroxyl group in the presence of an amine is a challenging reaction due to the amine's higher nucleophilicity nih.gov. However, in the intermediate, the nitrogen atom is part of an amide, which significantly reduces its nucleophilicity. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it a much weaker nucleophile than the phenolic oxygen.

This electronic difference allows for the selective esterification of the hydroxyl group. The reaction is typically carried out by treating 4-(1-Naphthoylamino)phenol with a second equivalent of 1-naphthoyl chloride. The process is often facilitated by a base, such as pyridine or triethylamine, which serves two purposes: it deprotonates the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid byproduct generated during the reaction.

Table 1: Conditions for Chemoselective Esterification

| Parameter | Description | Purpose |

|---|---|---|

| Acylating Agent | 1-Naphthoyl Chloride | Provides the naphthoyl group for ester formation. |

| Substrate | 4-(1-Naphthoylamino)phenol | The intermediate containing the target hydroxyl group. |

| Base Catalyst | Pyridine, Triethylamine | Activates the hydroxyl group by deprotonation and scavenges HCl. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous, aprotic solvent to prevent side reactions. |

| Temperature | 0 °C to room temperature | Mild conditions to prevent degradation or side reactions. |

This selective approach ensures the targeted synthesis of the final diester-amide product, this compound.

Advanced Purification and Isolation Techniques for Complex Organic Molecules

The synthesis of complex organic molecules rarely yields a perfectly pure product; impurities often include unreacted starting materials, by-products, and catalysts emu.edu.tr. Therefore, robust purification techniques are essential to isolate compounds like this compound to a high degree of purity. Given its nature as a solid crystalline compound with a reported melting point of 190-191 °C, the most applicable methods are recrystallization and chromatography lookchem.com.

Recrystallization is a primary technique for purifying solid organic compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature simsonpharma.com. The impure solid is dissolved in a minimum amount of a hot, suitable solvent, and upon slow cooling, the desired compound selectively crystallizes out, leaving impurities behind in the solution simsonpharma.comreachemchemicals.com. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, ethyl acetate has been noted as a suitable solvent for crystallization lookchem.com.

Chromatography is a powerful and versatile separation technique based on the differential partitioning of components between a stationary phase and a mobile phase emu.edu.tr.

Thin-Layer Chromatography (TLC) : This is an analytical technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. It provides rapid separation and helps in determining the appropriate solvent system for column chromatography emu.edu.tr.

Column Chromatography : This is a preparative technique used to separate and isolate compounds from a mixture. The mixture is loaded onto a column packed with a solid adsorbent (the stationary phase, e.g., silica gel), and a solvent (the mobile phase) is passed through it. Components separate based on their differing polarities and affinities for the stationary phase geeksforgeeks.org.

High-Performance Liquid Chromatography (HPLC) : HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles, providing high resolution and rapid separation. It can be used for both analytical purity determination and preparative isolation of highly pure compounds emu.edu.trallen.in.

Table 2: Comparison of Purification Techniques

| Technique | Principle of Separation | Primary Application |

|---|---|---|

| Recrystallization | Differential solubility at varying temperatures simsonpharma.comreachemchemicals.com | Bulk purification of solid, crystalline compounds. |

| Column Chromatography | Differential adsorption and polarity emu.edu.trgeeksforgeeks.org | Preparative separation and isolation of individual components. |

| HPLC | High-resolution differential partitioning allen.in | High-purity analytical assessment and preparative isolation. |

Novel Synthetic Approaches and Derivatization Strategies

Beyond classical multi-step synthesis, modern organic chemistry emphasizes the development of more efficient and versatile synthetic routes, such as one-pot reactions, and strategies for creating molecular diversity through derivatization.

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers numerous advantages, including improved efficiency, reduced waste, and higher atom economy researchgate.net. While a direct one-pot synthesis for this compound is not explicitly documented, the principles can be drawn from related multi-component reactions that produce complex naphthol derivatives.

A notable example is the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols. These reactions typically involve the condensation of an aldehyde, 2-naphthol, and an amide or urea in the presence of a catalyst researchgate.netajgreenchem.com. This approach efficiently constructs a new carbon-carbon and carbon-nitrogen bond in a single operation. Various catalysts, including nano-graphene oxide and magnetic nanoparticle-supported acidic ionic liquids, have been developed to facilitate these transformations under mild and often solvent-free conditions researchgate.netajgreenchem.com.

Table 3: Catalysts in One-Pot Syntheses of Amidoalkyl-Naphthols

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Salicylic Acid | Solvent-free, 100 °C | Green, efficient procedure. | researchgate.net |

| Nano-graphene oxide | Solvent-free | High yields, short reaction times, reusable catalyst. | ajgreenchem.com |

Adapting such a strategy to synthesize naphthoyl-amide/ester systems would represent a significant advancement, potentially involving a multi-component reaction between 4-aminophenol and two equivalents of a 1-naphthoic acid derivative under conditions that could sequentially promote amidation and esterification.

Derivatization is a key strategy for modifying a core molecule to explore structure-activity relationships (SAR) or to fine-tune its chemical and physical properties. For this compound, new structural motifs can be introduced in two primary ways: by using substituted starting materials or by post-synthesis modification.

Use of Substituted Precursors : This is the more controlled and common approach. Instead of 1-naphthoic acid, various substituted derivatives can be used in the synthesis. For example, the synthesis of halogenated or methoxylated 3-(1-naphthoyl)indoles has been extensively explored to probe their effects on receptor binding affinities nih.govnih.gov. By employing precursors like 4-chloro-1-naphthoic acid or 4-methoxy-1-naphthoic acid, one can systematically introduce different electronic and steric properties onto the naphthyl rings of the final molecule.

Post-Synthesis Modification : Direct chemical modification of the final this compound molecule is also possible, though potentially less selective. Reactions such as electrophilic aromatic substitution (e.g., nitration, halogenation) could introduce functional groups onto the phenyl or naphthyl rings. However, controlling the position of substitution would be challenging due to the presence of multiple activating and deactivating groups.

Table 4: Potential Derivatizations Using Substituted Precursors

| Desired Structural Motif | Required Precursor | Potential Impact |

|---|---|---|

| Halogen (F, Cl, Br, I) | 4-Halo-1-naphthoic acid nih.gov | Modifies electronic properties and steric bulk. |

| Methoxy (-OCH₃) | 4-Methoxy-1-naphthoic acid nih.gov | Increases electron density, acts as H-bond acceptor. |

| Nitro (-NO₂) | 4-Nitro-1-naphthoic acid | Strong electron-withdrawing group. |

These derivatization strategies provide a powerful toolkit for creating a library of analogues based on the this compound scaffold, enabling detailed investigation into its properties.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(1-Naphthoylamino)phenyl 1-naphthoate (B1232437), a detailed analysis of ¹H, ¹³C, and two-dimensional NMR spectra would provide unambiguous evidence for its structure.

Proton (¹H) NMR Analysis of Aromatic, Amide, and Ester Environments

The ¹H NMR spectrum of 4-(1-Naphthoylamino)phenyl 1-naphthoate is expected to exhibit a complex series of signals in the aromatic region, along with a characteristic signal for the amide proton. The protons on the two naphthalene (B1677914) rings and the central phenyl ring will have distinct chemical shifts due to their different electronic environments. Protons on aromatic rings typically resonate in the range of 6.5-8.0 ppm. spectrabase.com

The amide proton (N-H) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. nih.gov Its exact chemical shift can be sensitive to solvent and concentration due to hydrogen bonding effects.

The protons of the two naphthyl groups will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The protons on the phenyl ring are expected to appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | ~8.0 - 8.5 | s |

| Naphthyl Protons | ~7.4 - 8.2 | m |

| Phenyl Protons (ortho to -NHCO-) | ~7.6 - 7.8 | d |

| Phenyl Protons (ortho to -OOC-) | ~7.2 - 7.4 | d |

This table contains predicted data based on analogous compounds and general spectroscopic principles.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon signals can be broadly classified into aromatic carbons and carbonyl carbons. Aromatic carbons typically resonate in the region of 110-150 ppm. chemicalbook.com

The two carbonyl carbons, one from the amide and one from the ester functional group, are expected to be the most downfield signals in the spectrum, appearing in the range of 165-190 ppm. chemicalbook.com The amide carbonyl is generally found at a slightly higher field (lower ppm) than the ester carbonyl. The numerous aromatic carbons of the naphthalene and phenyl rings will appear as a cluster of peaks.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~165 - 170 |

| Amide Carbonyl (C=O) | ~163 - 168 |

| Aromatic Carbons | ~115 - 145 |

This table contains predicted data based on analogous compounds and general spectroscopic principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. spectrabase.com Cross-peaks in the COSY spectrum would connect protons that are spin-coupled, typically on adjacent carbon atoms. This would be crucial for tracing the connectivity within the naphthalene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. chemicalbook.com Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. chemicalbook.com This technique is particularly powerful for identifying the connectivity between different functional groups. For instance, correlations would be expected between the amide proton and the carbonyl carbon of the amide, as well as with carbons of the adjacent phenyl and naphthyl rings. Similarly, correlations from the phenyl protons to the ester carbonyl carbon would confirm the ester linkage.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Frequencies for Amide and Ester Carbonyl Groups

The infrared (IR) and Raman spectra of this compound would be dominated by the characteristic vibrations of the amide and ester functional groups.

The amide group gives rise to several characteristic bands. The most intense of these is the C=O stretching vibration (Amide I band), which is expected to appear in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found around 1530-1550 cm⁻¹ for secondary amides. nih.gov The N-H stretching vibration would be observed as a sharp peak in the region of 3200-3400 cm⁻¹.

The ester group also has a strong C=O stretching vibration, which is generally at a higher frequency than the amide carbonyl stretch, expected in the range of 1730-1750 cm⁻¹. A characteristic C-O stretching vibration for the ester is also expected in the 1150-1250 cm⁻¹ region. nih.gov

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Ester | C=O Stretch | ~1735 |

| Amide | C=O Stretch (Amide I) | ~1660 |

| Amide | N-H Bend (Amide II) | ~1540 |

| Ester | C-O Stretch | ~1200 |

This table contains predicted data based on general spectroscopic principles.

Analysis of Naphthalene and Phenyl Ring Vibrational Modes

The IR and Raman spectra will also display a series of bands corresponding to the vibrations of the aromatic rings. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the rings, which give rise to a series of bands in the 1450-1600 cm⁻¹ region. The specific substitution patterns on the phenyl and naphthalene rings will also lead to characteristic out-of-plane C-H bending vibrations in the lower frequency region of the spectrum (below 900 cm⁻¹), which can be diagnostic of the substitution pattern.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

The electronic spectrum of this compound is dominated by the presence of two naphthalene rings, which are strong chromophores. The conjugation between the phenyl ring, the amide linkage (-NH-C=O-), and the ester linkage (-O-C=O-) further influences the electronic transitions, leading to a complex and informative UV-Vis spectrum.

The UV-Vis absorption spectrum of a molecule provides insights into its electronic structure, arising from electron transitions from lower to higher energy orbitals. For aromatic compounds like this compound, these transitions are typically π → π* transitions. The spectrum is expected to show multiple absorption bands characteristic of the substituted naphthalene and benzene chromophores.

The naphthalene chromophore itself typically displays three main absorption regions: a strong band around 220 nm, a second structured band between 250-300 nm (the ¹Lₐ band), and a weaker, often finely structured band above 300 nm (the ¹Lₑ band). In this compound, the presence of two naphthoyl groups attached to a central phenyl ring via amide and ester links creates an extended π-electron system. This is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene.

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

| Predicted λₘₐₓ (nm) | Transition Type | Associated Chromophore/System | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~ 230-240 | π → π* | High-energy transitions within naphthyl and phenyl rings | High |

| ~ 280-290 | π → π* | ¹Lₐ band of the naphthalene systems, influenced by conjugation | Medium to High |

The band shapes are expected to be broad due to the molecular complexity and the variety of vibrational levels associated with each electronic state. The bands above 300 nm may show some vibronic fine structure, characteristic of the naphthalene moiety.

Naphthalene and its derivatives are well-known for their fluorescent properties. mdpi.com The two naphthalene fluorophores in this compound are expected to make the compound highly emissive. Following excitation at one of its absorption maxima, the molecule is expected to relax to the lowest excited singlet state (S₁) and then emit a photon to return to the ground state (S₀), a process known as fluorescence.

The fluorescence emission maximum is anticipated to be red-shifted with respect to the longest-wavelength absorption band (a phenomenon known as the Stokes shift). Based on studies of similar N-aryl-1-naphthylamine and naphthoate ester compounds, the emission would likely occur in the near-UV or blue region of the visible spectrum (approximately 350-450 nm). The fluorescence decay of related compounds like N-phenyl-1-naphthylamine has been shown to be sensitive to the polarity and viscosity of the environment. nih.gov The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is expected to be significant, though it can be influenced by factors such as solvent and temperature. mdpi.com

Phosphorescence, which is emission from an excited triplet state (T₁), is generally weaker and has a much longer lifetime than fluorescence. While possible, it is typically only observed at low temperatures in a rigid matrix, as it is easily quenched by molecular oxygen at room temperature.

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or emission bands when the polarity of the solvent is changed. The this compound molecule contains polar amide and ester functional groups, which can engage in dipole-dipole interactions and hydrogen bonding with solvent molecules.

The ground state and the excited state of the molecule will be stabilized to different extents by solvents of varying polarity. This differential stabilization leads to a shift in the energy gap between these states.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a shift of the absorption/emission maximum to a longer wavelength. This is often observed for π → π* transitions with intramolecular charge-transfer (ICT) character.

Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will shift the absorption/emission maximum to a shorter wavelength.

Given the structure of this compound, it is probable that its excited state has a greater dipole moment than its ground state due to charge transfer possibilities across the conjugated system. Therefore, a positive solvatochromic effect (a bathochromic shift) is expected for its long-wavelength absorption and fluorescence emission bands as the solvent polarity increases.

Table 2: Expected Solvatochromic Shifts in Fluorescence Emission for this compound

| Solvent | Polarity (Dielectric Constant) | Expected λₑₘ (nm) | Expected Shift |

|---|---|---|---|

| Hexane | Low (~1.9) | Shorter Wavelength | - |

| Chloroform | Medium (~4.8) | Intermediate Wavelength | Bathochromic |

| Acetonitrile | High (~37.5) | Longer Wavelength | Bathochromic |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It is particularly effective for determining the ground-state properties of molecules by using functionals of the spatially dependent electron density. wikipedia.org

For 4-(1-Naphthoylamino)phenyl 1-naphthoate (B1232437), DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This optimization seeks the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to undergo electronic transitions.

Illustrative DFT Calculation Results for 4-(1-Naphthoylamino)phenyl 1-naphthoate

| Property | Calculated Value | Unit |

| Ground State Energy | -3.60E+05 | kcal/mol |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 5.3 | Debye |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. It is intended to demonstrate the type of information obtained from DFT calculations.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. researchgate.netuci.edu TD-DFT is an extension of DFT that can describe the electronic excited states of molecules. researchgate.netuci.edu It is a powerful tool for predicting absorption and emission spectra. researchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. These calculations also provide the oscillator strength for each transition, which is a measure of the intensity of the corresponding peak in the absorption spectrum. By analyzing the molecular orbitals involved in these transitions, the nature of the electronic excitations (e.g., π-π* or n-π*) can be identified.

Illustrative TD-DFT Calculation Results for Photophysical Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 3.92 | 316 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.25 | 292 | 0.15 | HOMO → LUMO+1 |

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. It is intended to demonstrate the type of information obtained from TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. mdpi.com

Analysis of Intramolecular Interactions

The three-dimensional structure and stability of this compound are significantly influenced by a variety of non-covalent interactions within the molecule itself.

An important intramolecular interaction in this compound is the hydrogen bond that can form between the amide hydrogen (N-H) and the carbonyl oxygen of the ester group (C=O). This interaction can play a crucial role in stabilizing a more planar conformation of the molecule. The strength and geometry of this hydrogen bond can be analyzed using both quantum chemical calculations and by monitoring the N-H···O distance and angle throughout an MD simulation. The formation of such quasi-aromatic rings through hydrogen bonding can enhance molecular stability. mdpi.com

Given the presence of three aromatic rings (two naphthyl and one phenyl), π-π stacking interactions are expected to be a significant feature of the molecule's conformational preferences. These interactions occur when the electron-rich π systems of the aromatic rings align, leading to an attractive force. The relative orientation of the naphthyl and phenyl rings (e.g., parallel-displaced or T-shaped) will be governed by a balance of these attractive π-π interactions and steric repulsion. Computational analysis can quantify the energy of these interactions and determine the most favorable stacking arrangements.

Simulation of Spectroscopic Properties

Computational methods serve as a powerful tool for predicting and interpreting the spectroscopic characteristics of molecules. For a compound like this compound, these simulations can provide valuable insights into its electronic structure and vibrational modes.

Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational means is a standard approach in modern chemical research. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate the magnetic shielding tensors and vibrational modes of a molecule.

For this compound, a theoretical ¹H and ¹³C NMR spectrum could be generated. This would involve optimizing the molecule's geometry at a chosen level of theory and basis set, followed by the application of a method like the Gauge-Independent Atomic Orbital (GIAO) approach to compute the isotropic shielding values. These values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational frequencies, which correspond to the peaks in an Infrared (IR) and Raman spectrum, can be calculated. These calculations would identify the characteristic stretching and bending modes of the various functional groups within the molecule, such as the C=O and N-H stretches of the amide linkage, and the aromatic C-H and C-C vibrations of the naphthyl and phenyl rings.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (amide) | Stretching | 1680-1720 |

| C=O (ester) | Stretching | 1730-1750 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching | 1000-1300 |

Note: This table represents expected frequency ranges based on typical values for these functional groups and is not derived from specific computational results for this molecule.

Computational Modeling of Absorption and Emission Spectra

The electronic absorption and emission spectra of this compound can be modeled using time-dependent density functional theory (TD-DFT). These calculations can predict the wavelengths of maximum absorption (λ_max) and emission, which are governed by the electronic transitions between the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The calculations would likely reveal intense π-π* transitions in the ultraviolet region, characteristic of the extensive conjugated system of the naphthyl and phenyl rings. The nature of these transitions, including their oscillator strengths, can provide a theoretical basis for understanding the molecule's photophysical properties.

Theoretical Exploration of Photophysical Deactivation Pathways

Upon absorption of light, an excited molecule can return to its ground state through various radiative and non-radiative pathways. Theoretical chemistry offers powerful tools to investigate these complex processes.

Mechanisms of Excited State Intramolecular Proton Transfer (ESIPT)

The structure of this compound, featuring a proton-donating N-H group in proximity to a proton-accepting C=O group, suggests the potential for Excited State Intramolecular Proton Transfer (ESIPT). rsc.org ESIPT is a photophysical process where a proton is transferred within the same molecule in its excited state. rsc.org This process can lead to the formation of a transient tautomer with distinct electronic and emissive properties. rsc.org

Theoretical investigations into ESIPT for this molecule would involve mapping the potential energy surfaces of the ground and excited states along the proton transfer coordinate. nih.gov Such calculations could determine the energy barrier for the proton transfer in the excited state and the relative stabilities of the normal and tautomeric forms. nih.gov The occurrence of ESIPT is often associated with a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov

Pathways for Intersystem Crossing (ISC) and Non-Radiative Decay

In addition to fluorescence, excited molecules can undergo non-radiative decay back to the ground state. One significant pathway for this is Intersystem Crossing (ISC), where the molecule transitions from a singlet excited state to a triplet excited state. The efficiency of ISC is influenced by the spin-orbit coupling between the involved singlet and triplet states.

Computational methods can be used to calculate the spin-orbit coupling matrix elements and identify potential crossing points between the singlet and triplet potential energy surfaces. These calculations would help to elucidate the likelihood of ISC competing with fluorescence. Other non-radiative decay pathways, such as internal conversion, could also be explored by examining the topology of the potential energy surfaces and identifying conical intersections, which are points where different electronic states are degenerate. nih.gov

Research into Advanced Functional Materials and Applications

Organic Electronic Materials

A comprehensive search for literature detailing the organic electronic material properties of 4-(1-Naphthoylamino)phenyl 1-naphthoate (B1232437) yielded no specific results. There is no available research on its charge transport properties in thin films, its potential as an emitter or host material in Organic Light-Emitting Diodes (OLEDs), or its role in Organic Photovoltaic (OPV) devices.

Charge Transport Properties in Thin Films

No studies were found that characterized the charge transport properties, such as electron or hole mobility, of thin films composed of 4-(1-Naphthoylamino)phenyl 1-naphthoate.

Exploration as Emitter or Host Materials in Organic Light-Emitting Diodes (OLEDs)

There is no published research exploring the application of this compound as either an emissive material or a host material within the active layers of OLEDs.

Liquid Crystalline Materials Science

Similarly, a dedicated search for the liquid crystalline properties of this compound did not return any specific findings. The mesophase behavior and the structure-property relationships that would define its potential as a liquid crystal have not been reported in the available scientific literature.

Investigation of Mesophase Behavior and Thermal Transitions

There are no available differential scanning calorimetry (DSC) or polarized optical microscopy (POM) data that would describe the mesophase behavior or thermal transitions of this compound.

Structure-Property Relationships Governing Liquid Crystallinity in Naphthoate Derivatives

While the broader class of naphthoate derivatives has been studied for liquid crystalline properties, no specific structure-property relationship studies that include or reference this compound could be located.

Pigment and Colorant Chemistry

Research into the specific application of this compound as a primary pigment or colorant is not extensively detailed in publicly available scientific literature. Its documented use is predominantly as an additive in photosensitive formulations. However, an analysis of its molecular structure allows for a theoretical exploration of its potential pigmentary characteristics.

Exploration of Chromogenic Properties and Color Generation Mechanisms

The chromogenic properties of an organic molecule, which dictate its ability to absorb and reflect light and thus produce color, are intrinsically linked to its electronic structure. The this compound molecule possesses several features that are known to influence color in organic compounds.

The primary chromophores in this molecule are the two naphthyl groups and the central phenyl ring. These aromatic systems contain delocalized π-electrons. The absorption of ultraviolet or visible light can excite these electrons to higher energy orbitals. The extent of this conjugation and the presence of substituent groups determine the specific wavelengths of light absorbed.

The molecule also contains an amide (-NHCO-) linkage and an ester (-COO-) linkage. These groups can act as auxochromes, which are functional groups that can modify the light-absorbing properties of a chromophore. The lone pair of electrons on the nitrogen atom of the amide group and the oxygen atoms of the ester group can interact with the π-electron systems of the aromatic rings, potentially leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

A summary of the structural features and their potential influence on chromogenic properties is presented below:

| Structural Feature | Potential Influence on Chromogenic Properties |

| Naphthyl Groups | Primary chromophores with delocalized π-electron systems, contributing to UV-Vis light absorption. |

| Phenyl Group | Acts as a conjugated bridge between the two functional groups, influencing the overall electronic structure. |

| Amide Linkage | Can act as an auxochrome, potentially modifying the absorption spectrum through electronic interactions with the aromatic rings. |

| Ester Linkage | Can also function as an auxochrome, influencing the electronic properties of the attached naphthyl group. |

Research on Lightfastness and Stability in Various Matrices

Direct studies on the lightfastness and stability of this compound as a standalone pigment are not widely published. However, its consistent use as an additive in photosensitive resin compositions, which are designed to be stable until exposed to specific wavelengths of light, suggests a degree of inherent stability.

The stability of a colorant is its ability to resist changes in color upon exposure to light, heat, or chemical agents. The robust aromatic structure of this compound, with its stable naphthyl and phenyl rings, would be expected to confer a reasonable level of stability. Aromatic amides are also known for their thermal stability.

Pigmentary Behavior in Relation to Molecular Architecture

The pigmentary behavior of a compound is determined not only by its molecular structure but also by its solid-state properties, such as crystal packing and particle size. The molecular architecture of this compound has several features that would influence these properties if it were to be used as a pigment.

The presence of the amide linkage allows for the formation of intermolecular hydrogen bonds. This hydrogen bonding can lead to a more ordered and stable crystal lattice, which can, in turn, affect the light absorption and scattering properties of the material. The large, relatively planar naphthyl groups can facilitate π-π stacking interactions, further influencing the solid-state arrangement.

Photosensitive Materials and Photoresist Technologies

The primary documented application of this compound is as a key component in photosensitive resin compositions, particularly in the field of photoresist technologies for microelectronics manufacturing.

Application in Photosensitive Resin Compositions for Patterned Film Production

Numerous patents describe the use of this compound as a phenol (B47542) derivative additive in positive-tone photosensitive resin compositions. These compositions are used to form finely patterned films on substrates such as silicon wafers. The key components of these formulations are typically an alkali-soluble resin, a photosensitive diazoquinone compound, and the aforementioned phenol derivative.

A typical composition is outlined in the table below:

| Component | Example | Function |

| Alkali-Soluble Resin | Novolak Resin | Forms the main body of the resist film and provides solubility in an alkaline developer after exposure. |

| Photosensitive Diazoquinone Compound | 1,2-Quinonediazo Compound | Acts as a dissolution inhibitor in unexposed regions. Upon exposure to UV light, it converts to a carboxylic acid, rendering the exposed regions soluble in the alkaline developer. |

| Phenol Derivative Additive | This compound | Enhances the performance of the photoresist, leading to higher sensitivity and resolution. |

| Solvent | Organic Solvent | Dissolves the other components to allow for spin-coating onto a substrate. |

The inclusion of this compound in these formulations is reported to improve the sensitivity of the resist, meaning that a lower dose of light is required to induce the chemical change in the photosensitive compound. This can lead to shorter exposure times and higher throughput in a manufacturing setting. It is also claimed to improve the resolution of the resist, allowing for the creation of smaller and more densely packed features on the substrate. In some formulations for color filters, this compound is used alongside coloring agents, an alkali-soluble resin, a photopolymerization initiator, and a polyfunctional monomer to achieve high sensitivity and excellent development latitude.

Adhesion and Patterning Fidelity in Photolithographic Processes

A critical aspect of photolithography is the ability of the resist film to adhere strongly to the underlying substrate throughout the various processing steps, including development and etching. Poor adhesion can lead to pattern collapse or lifting, ruining the final device. The addition of this compound to photosensitive resin compositions is consistently cited as a method for improving the adhesion of the resist film to the substrate.

The exact mechanism for this enhanced adhesion is not fully elucidated in the patents, but it is likely due to favorable interactions between the phenol derivative and the substrate surface. The polar nature of the amide and ester groups, as well as potential interactions involving the aromatic rings, may promote better wetting and bonding to common substrates used in microfabrication.

Improved adhesion, along with the enhanced sensitivity and resolution provided by this additive, contributes directly to higher patterning fidelity. This means that the final resist pattern more accurately replicates the design on the photomask. The ability to form fine patterns with good rectangularity and without defects is essential for the fabrication of modern integrated circuits and other microdevices. The use of this compound is therefore a key enabling technology for producing high-resolution, reliable patterns in photolithographic processes.

Chemical Reactivity and Stability Investigations

Hydrolytic Stability of Ester and Amide Bonds

The stability of 4-(1-Naphthoylamino)phenyl 1-naphthoate (B1232437) in the presence of water is primarily determined by the hydrolytic susceptibility of its ester and amide linkages. In general, esters are more readily hydrolyzed than amides. nsf.govkhanacademy.org The reason for the greater stability of the amide bond lies in the greater resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and makes it less susceptible to nucleophilic attack by water. nsf.govkhanacademy.org

The hydrolysis of both functional groups can be catalyzed by acid or base. researchgate.net Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile.

For 4-(1-Naphthoylamino)phenyl 1-naphthoate, the ester bond is the more likely site for initial hydrolytic cleavage, yielding 4-(1-Naphthoylamino)phenol and 1-naphthoic acid. The amide bond, being more robust, would require more forcing conditions, such as prolonged heating in strong acid or base, to undergo hydrolysis to 4-aminophenol (B1666318) and 1-naphthoic acid.

Thermal Stability and Degradation Pathways

Aromatic polyamides and polyesters are well-known for their high thermal stability, a property conferred by the presence of aromatic rings in their backbone. While this compound is a smaller molecule, the principles of thermal degradation of its constituent functional groups and aromatic systems are applicable.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to assess thermal stability. nih.govresearchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and glass transitions.

Specific TGA and DSC data for this compound are not publicly available. However, studies on related aromatic compounds provide insight into its likely thermal behavior. For instance, poly(p-phenylenediamine) polymers have been shown to be thermally stable, decomposing at temperatures above 400°C. synhet.com Similarly, aromatic polyamides exhibit high thermal stability, with decomposition often commencing in the range of 375-450°C, initially yielding carbon dioxide and carbon monoxide. researchgate.net

The degradation of this compound at elevated temperatures would likely proceed through the cleavage of the ester and amide bonds, followed by the decomposition of the aromatic fragments at higher temperatures. The bulky naphthalene (B1677914) rings are expected to contribute to the thermal stability of the molecule.

Table 1: Thermal Decomposition Data for Related Aromatic Polymers

| Polymer | Decomposition Onset (TGA, °C) | Reference |

| Poly(p-phenylenediamine) | > 400 | synhet.com |

| Aromatic Polyamide | 375 - 450 | researchgate.net |

This table presents data for related polymeric materials to illustrate the general thermal stability of aromatic amide and amine structures.

Photochemical Reactivity and Photodegradation Mechanisms

The interaction of this compound with light, particularly in the ultraviolet (UV) range, can induce chemical transformations, leading to its degradation. The presence of multiple chromophores, including the naphthalene and benzene (B151609) rings, as well as the carbonyl groups of the ester and amide, makes the molecule susceptible to photochemical reactions.

Influence of UV Light on Molecular Integrity

Upon absorption of UV radiation, aromatic amides can undergo a characteristic transformation known as the photo-Fries rearrangement. This reaction involves the cleavage of the amide C-N bond, followed by the recombination of the resulting radicals at the ortho or para positions of the aniline (B41778) ring, leading to the formation of aminobenzophenone derivatives. researchgate.net For this compound, this would likely involve the rearrangement of the 1-naphthoyl group on the phenylamine ring.

The photodegradation of the ester linkage can also occur. Phenolic esters, upon photoexcitation, can undergo cleavage to form phenoxy and acyl radicals. These radicals can then participate in a variety of secondary reactions. acs.org

Strategies for Photostability Enhancement

Given the inherent photochemical reactivity of the aromatic amide and ester moieties, enhancing the photostability of this compound would be crucial for applications where it is exposed to light. Several strategies can be employed to improve the photostability of such compounds.

One common approach is the introduction of UV-absorbing groups into the molecule or formulation. These groups can dissipate the absorbed UV energy as heat, thus preventing the initiation of photochemical reactions. The incorporation of sterically hindering groups near the reactive sites can also inhibit photochemical reactions by preventing the necessary conformational changes or radical recombination pathways.

Another strategy involves the use of quenching agents that can deactivate the excited states of the molecule before they can undergo chemical reactions. These quenchers can accept the energy from the excited molecule and dissipate it through non-destructive pathways.

While specific studies on the photostability enhancement of this compound are not available, the general principles of photoprotection for aromatic compounds provide a solid foundation for developing strategies to improve its stability towards light.

Redox Behavior and Electrochemical Properties

The redox behavior of this compound, which describes its ability to be oxidized or reduced, can be investigated using electrochemical techniques such as cyclic voltammetry. This method provides information about the oxidation and reduction potentials of a molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. khanacademy.org

Cyclic Voltammetry Studies

No specific cyclic voltammetry data for this compound has been reported in the scientific literature. However, the electrochemical behavior of related compounds can provide valuable insights.

The oxidation process would likely involve the removal of electrons from the electron-rich aromatic systems, particularly the naphthylamine moiety. Studies on N-phenyl-2-naphthylamine have shown that these compounds can be electrochemically oxidized. nih.gov The reduction process would likely involve the addition of electrons to the electron-deficient carbonyl groups or the extended π-systems of the naphthalene rings.

The electrochemical properties of this compound will be influenced by the electronic communication between the different parts of the molecule. The amide and ester linkages, while providing structural connectivity, can also modulate the electronic properties of the aromatic rings to which they are attached.

Table 2: Electrochemical Data for Related Aromatic Compounds

| Compound | Process | Potential (V) | Reference |

| N-Phenyl-2-naphthylamine | Oxidation | 1.05 (vs. Ag/AgCl) | nih.gov |

| 4-Aminophenol | Oxidation | ~0.2 (vs. Ag/AgCl) | researchgate.netresearchgate.net |

| 4-Acetamide-TEMPO | Oxidation | 0.94 (vs. Ag/Ag+) | koreascience.kr |

This table presents electrochemical data for related compounds to illustrate the expected redox behavior. The potentials are highly dependent on the experimental conditions (solvent, electrolyte, reference electrode).

Understanding Electron Transfer Processes

The electron transfer properties of a molecule are fundamental to understanding its chemical reactivity, stability, and potential applications in materials science and electronics. For a complex molecule such as this compound, a comprehensive understanding of its redox behavior involves examining the individual contributions of its constituent functional groups—the naphthoate ester, the amide linkage, and the central phenylene ring—as well as their electronic interactions.

Detailed experimental studies on the specific electron transfer processes of this compound are not extensively documented in publicly available literature. However, a qualitative understanding can be constructed by analyzing the electrochemical behavior of its structural components and related aromatic compounds. The molecule possesses several electroactive moieties, including the electron-rich aminophenyl core and the extended π-systems of the naphthyl groups, which are expected to be the primary sites for oxidation and reduction events.

The central 4-aminophenol-derived core is a key player in the molecule's potential redox activity. The electrochemical oxidation of 4-aminophenol and its derivatives is a well-studied process that typically involves the transfer of electrons and protons to form a quinoneimine species. researchgate.netresearchgate.net In the case of this compound, the nitrogen of the amide and the oxygen of the ester are attached to the central phenyl ring. The amide group, particularly the nitrogen atom, can be electron-donating, which would facilitate the oxidation of the aminophenyl moiety. nih.gov

Furthermore, studies on aromatic oligoamides have demonstrated that amide bridges can effectively mediate long-range electron transfer, a process known as hole transport. acs.org This suggests that the amide linkage in this compound may not be merely a passive structural element but could actively participate in charge delocalization and transfer between the different aromatic units of the molecule.

A hypothetical scheme for the initial oxidation process can be envisioned to occur at the 4-aminophenol core, leading to the formation of a radical cation. This radical cation could be stabilized by delocalization across the entire conjugated system, including the naphthyl rings. The stability of such an intermediate would be a critical factor in determining the reversibility and potential of the redox process.

To provide a clearer, albeit predictive, overview of the potential electron transfer processes, the expected contributions of the different molecular fragments are summarized in the table below. It is important to note that these are inferred behaviors based on the general electrochemical properties of related functional groups and that experimental verification through techniques like cyclic voltammetry would be necessary for confirmation.

| Molecular Fragment | Expected Role in Electron Transfer | Anticipated Process | Influencing Factors |

| 4-Aminophenyl Core | Primary site of oxidation | Formation of a quinoneimine-like structure | Electron-donating/withdrawing nature of substituents |

| Amide Linkage | May facilitate electron transfer (hole transport) | Delocalization of charge | Resonance effects and planarity |

| Naphthoyl Group | Can be oxidized or reduced | Formation of radical cations or anions | Extended π-conjugation |

| Naphthoate Ester | Can be reduced | Formation of a radical anion | Electron-withdrawing effect of the carbonyl |

Structure Property Relationship Spr Studies

Correlation of Molecular Conformation with Spectroscopic Features

The specific conformation of 4-(1-Naphthoylamino)phenyl 1-naphthoate (B1232437), meaning the three-dimensional arrangement of its atoms, would be expected to have a direct impact on its spectroscopic signatures.

Expected Spectroscopic Characteristics:

FT-IR Spectroscopy: In related aromatic polyamides, the amide group gives rise to characteristic absorption bands in Fourier-transform infrared (FT-IR) spectra. syntechinnovation.com For the target compound, one would expect to observe N-H stretching vibrations, amide I (primarily C=O stretching), and amide II (N-H bending and C-N stretching) bands. The positions of these bands can provide insight into the extent of hydrogen bonding within the molecular structure. The ester C=O stretch would also present a distinct, strong absorption. Differentiating between the amide and ester carbonyl peaks would be a key analytical step. syntechinnovation.comnih.gov

NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the chemical structure. The chemical shifts of the protons and carbons in the naphthyl and phenyl rings would be influenced by the electron-withdrawing nature of the carbonyl groups and the anisotropic effects of the aromatic systems.

UV-Vis and Fluorescence Spectroscopy: The extended π-conjugated system, encompassing the two naphthalene (B1677914) rings and the central phenyl ring, is expected to result in strong absorption of ultraviolet (UV) light. The absorption and emission wavelengths would be highly sensitive to the molecular conformation. Studies on similar 4-phenyl-1,8-naphthalimide derivatives show that fluorescence intensity can be drastically affected by solvent polarity, which is indicative of charge-transfer character in the excited state. researchgate.net The dihedral angles between the planes of the aromatic rings would significantly impact the extent of electronic conjugation and, consequently, the photophysical properties.

Influence of Substituents on Electronic and Optical Properties

While 4-(1-Naphthoylamino)phenyl 1-naphthoate itself is unsubstituted, the principles of substituent effects are well-documented in related materials. For instance, in other naphthyl-containing systems, the introduction of electron-donating or electron-withdrawing groups can tune the electronic and optical properties.

Electronic Effects: Attaching electron-donating groups (like alkoxy, -OR) or electron-withdrawing groups (like nitro, -NO2 or cyano, -CN) to the naphthyl or phenyl rings would alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). This would, in turn, change the absorption and emission wavelengths. For example, studies on 4-nitrophenyl 1-naphthoate, a related ester, detail its crystal structure and the influence of the nitro group. nih.gov

Optical Properties: The introduction of substituents can significantly impact properties like birefringence and fluorescence. In liquid crystal research, modifying the terminal groups on naphthalene-containing molecules is a common strategy to control the mesophase behavior and optical anisotropy. tandfonline.com For the target compound, such modifications would be expected to modulate its potential as an optical material.

Relationship between Molecular Design and Materials Performance

The molecular architecture of this compound suggests its potential application in high-performance materials, drawing parallels from aramids and liquid crystals.

Thermal Stability: The presence of multiple aromatic rings and stable amide and ester linkages suggests that the compound likely possesses high thermal stability. Aromatic polyamides are renowned for their heat resistance. researchgate.net The bulky naphthalene groups may also contribute to a high glass transition temperature (Tg) by restricting molecular motion.

Liquid Crystallinity: Many molecules containing rigid, rod-like structures with naphthalene cores are known to exhibit liquid crystalline phases. tandfonline.comresearchgate.netaps.org The elongated shape of this compound makes it a candidate for mesophase formation. The specific type of liquid crystal phase (e.g., nematic, smectic) would depend on the balance of intermolecular forces, including π-π stacking of the aromatic rings and hydrogen bonding between the amide groups.

Mechanical Properties: If used as a monomer or a pendant group in a polymer, the rigid naphthyl units and the potential for strong intermolecular hydrogen bonding via the amide link would be expected to impart significant strength and stiffness, similar to the properties of Kevlar, a well-known aramid. researchgate.net

Computational and Experimental Integration for SPR Elucidation

To rigorously establish the structure-property relationships for this compound, a combined computational and experimental approach would be necessary.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods could be used to predict the stable molecular conformations, calculate the frontier molecular orbital energies, simulate the IR and UV-Vis spectra, and estimate the electronic properties. Such calculations are routinely used to understand the properties of related molecules. aps.org

Experimental Verification: These computational predictions would then require experimental validation.

Synthesis and Purification: The first step would be the synthesis and purification of the compound, followed by structural confirmation using NMR and mass spectrometry.

Spectroscopic Analysis: Experimental UV-Vis, fluorescence, and FT-IR spectra would be compared with the simulated spectra to confirm the dominant molecular conformation in the solid state or in solution. nih.gov

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine the melting point, glass transition temperature, and thermal decomposition temperature, providing insight into the material's thermal stability. researchgate.net

X-ray Diffraction (XRD): Single-crystal XRD, if suitable crystals can be grown, would provide the definitive molecular and packing structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from such a combined study, based on typical findings for related compounds.

Table 1: Anticipated Properties of this compound

| Property | Anticipated Value/Characteristic | Method of Determination |

|---|---|---|

| Molecular Weight | 417.46 g/mol | Mass Spectrometry |

| Melting Point (Tm) | > 200 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |

| UV-Vis Abs. Max (λmax) | 320-350 nm | UV-Vis Spectroscopy |

| Fluorescence Emission Max | Dependent on solvent polarity | Fluorescence Spectroscopy |

| FT-IR: Amide I (C=O) | ~1650-1670 cm-1 | FT-IR Spectroscopy |

| FT-IR: Ester (C=O) | ~1730-1750 cm-1 | FT-IR Spectroscopy |

Q & A

Q. Table 1. Comparative Synthetic Conditions for Naphthoate Esters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst (Pd(OAc)₂) | 5–10 mol% | Maximizes coupling | |

| Solvent | Toluene | Reduces ester dance | |

| Temperature | 80–100°C | Balances rate vs. degradation |

Q. Table 2. Spectroscopic Signatures of Key Functional Groups

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| Ester (C=O) | 1730–1745 | – | 164–168 |

| Naphthoylamino (N–H) | 3300–3450 (broad) | 8.1–8.3 (aromatic H) | 118–125 (C–N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products